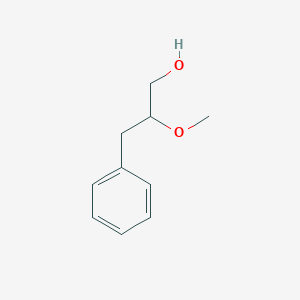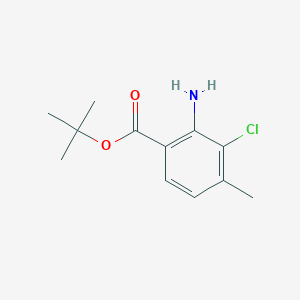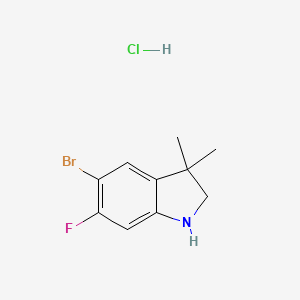
5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Researchers have been interested in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .科学的研究の応用
Organic Synthesis
Research into the synthesis and functionalization of fluoroindoles, including derivatives similar to 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole, highlights the importance of these compounds in organic chemistry. For instance, Schlosser et al. (2006) developed a method for the preparation of twelve fluoroindolecarboxylic acids, showcasing the flexibility and simplicity of accessing fluoroindole derivatives. This work underscores the significance of such compounds in synthetic organic chemistry, providing a pathway to a wide range of indole-based structures with potential applications in drug discovery and material science (Schlosser, Ginanneschi, & Leroux, 2006).
Material Science
The study of substituted indoles, including bromo and fluoro derivatives, extends into the investigation of their dielectric properties. Hosamani, Ayachit, and Deshpande (2008) examined the dielectric behavior of various substituted indoles at microwave frequencies, providing insights into their potential applications in material science, particularly in the development of materials with specific dielectric properties (Hosamani, Ayachit, & Deshpande, 2008).
Pharmacology
The pharmacological exploration of indole derivatives also includes studies on their antiviral and antimicrobial properties. For example, Hu et al. (2002) investigated natural and semisynthetic compounds from the Jamaican sponge Smenospongia aurea, including indole alkaloids with potential antiinfective properties and binding affinity to human 5-HT2 receptors. This research highlights the therapeutic potential of indole derivatives in treating infections and neurological disorders (Hu et al., 2002).
Moreover, the synthesis of indole-based heterocycles with antimicrobial, antiinflammatory, and antiproliferative activities has been demonstrated by Narayana et al. (2009), further emphasizing the versatility and importance of indole derivatives in medicinal chemistry (Narayana, Ashalatha, Raj, & Sarojini, 2009).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives a valuable scaffold for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The bromo and fluoro groups in the compound could potentially enhance its binding affinity and selectivity towards its targets.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that indole derivatives, including this compound, could potentially affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s storage conditions suggest that it may be sensitive to light, oxygen, and temperature .
将来の方向性
特性
IUPAC Name |
5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10;/h3-4,13H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNECQJFJDHPJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=C(C=C21)Br)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-3,3-dimethylindoline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)
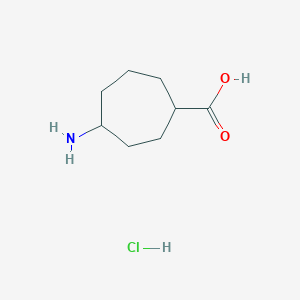
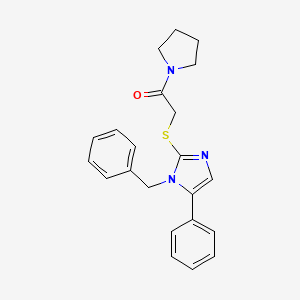
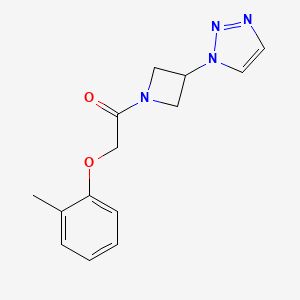
![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)
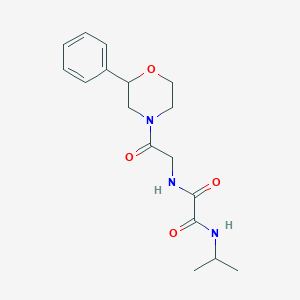
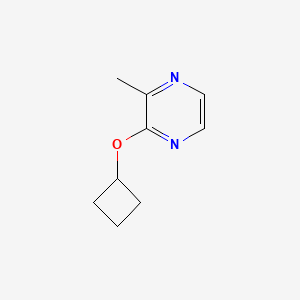
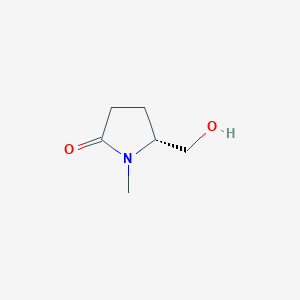
![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)
